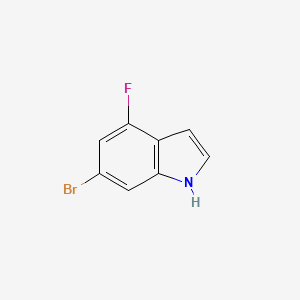

6-Bromo-4-fluoro-1H-indole

描述

Significance of the Indole (B1671886) Scaffold as a Privileged Structure in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. mdpi.comwisdomlib.org Its structural rigidity and the electron-rich nature of the pyrrole ring make it a versatile framework for the synthesis of a vast array of compounds. irjmets.com This "privileged structure" is found in numerous natural products, including the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. irjmets.comwikipedia.org The inherent biological activity of these endogenous molecules has inspired the development of a multitude of synthetic indole derivatives with a wide spectrum of pharmacological properties. mdpi.comnih.govijpsr.com Consequently, the indole nucleus is a key pharmacophore in many approved drugs, highlighting its profound importance in drug discovery and development. mdpi.comresearchgate.net

Strategic Role of Halogenation in Modulating the Reactivity and Biological Activity of Indole Derivatives

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful and widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of lead compounds. nih.govresearchgate.net The incorporation of halogens such as fluorine, chlorine, and bromine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com For instance, the introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Bromine, on the other hand, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, thereby improving binding affinity and selectivity. nih.govacs.org This strategic use of halogenation allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles. researchgate.net

Overview of 6-Bromo-4-fluoro-1H-indole within the Expanding Landscape of Substituted Indole Chemistry

Within the vast and ever-expanding landscape of substituted indole chemistry, this compound has emerged as a valuable building block. cymitquimica.com This di-halogenated indole derivative combines the electronic effects of both a bromine and a fluorine atom, strategically positioned on the benzene ring. This unique substitution pattern influences the molecule's reactivity and provides multiple points for further chemical modification. cymitquimica.com As a result, this compound serves as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. cymitquimica.commoldb.com The presence of both bromine and fluorine offers distinct opportunities for synthetic transformations, making it a versatile tool for creating diverse chemical libraries for drug discovery programs.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTODDAKQRGKCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646231 | |

| Record name | 6-Bromo-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-59-2 | |

| Record name | 6-Bromo-4-fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties and Spectroscopic Characterization of 6 Bromo 4 Fluoro 1h Indole

The compound 6-Bromo-4-fluoro-1H-indole is a solid at room temperature and is characterized by the following physicochemical properties. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅BrFN | nih.gov |

| Molecular Weight | 214.03 g/mol | nih.gov |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 885520-59-2 | sigmaaldrich.com |

| Appearance | Solid | cymitquimica.com |

| Boiling Point | 144.3±22.3 °C | echemi.com |

| Density | 1.8±0.1 g/cm³ | echemi.com |

| XLogP3 | 2.8 | echemi.com |

This table is interactive. Users can sort and filter the data.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the protons on the indole (B1671886) ring, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the bromine and fluorine atoms. |

| ¹³C NMR | Resonances for the eight carbon atoms of the indole scaffold, with the positions of the carbon atoms bearing the halogen substituents showing characteristic shifts. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (212.95894 Da), along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). nih.gov |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to N-H stretching, C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations. |

This table is interactive. Users can sort and filter the data.

Chemical Reactivity and Derivatization Pathways of 6 Bromo 4 Fluoro 1h Indole

Reactivity of the Bromo Substituent at C-6

The bromine atom at the C-6 position is a key handle for molecular elaboration, primarily through metal-catalyzed cross-coupling reactions, although its potential for nucleophilic substitution exists under specific conditions.

Nucleophilic Substitution Reactions of Bromine

Direct nucleophilic aromatic substitution (SNAr) of an aryl bromide is typically challenging compared to an aryl fluoride, as the C-Br bond is weaker and less polarizing than the C-F bond. For SNAr reactions, the rate-determining step is the initial attack by the nucleophile, which is facilitated by highly electronegative leaving groups that make the target carbon more electrophilic. masterorganicchemistry.com Therefore, direct displacement of the C-6 bromine by a nucleophile is generally not a favored pathway and requires harsh reaction conditions or significant activation of the aromatic ring. ontosight.ai More commonly, the bromine atom serves as a leaving group in transition-metal-catalyzed processes. smolecule.com

Metal-Catalyzed Coupling Reactions for C-C, C-N, and C-O Bond Formation

The bromine atom at C-6 is an excellent participant in a wide array of transition-metal-catalyzed cross-coupling reactions. eie.grresearchgate.netacs.org These reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, allowing for the synthesis of complex molecular architectures from the 6-bromo-4-fluoro-1H-indole core.

Key metal-catalyzed reactions at the C-6 position include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most robust methods for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). nih.govresearchgate.net It is widely used to introduce new aryl, heteroaryl, or alkyl groups at the C-6 position of the indole (B1671886). The reaction generally shows high functional group tolerance and proceeds under relatively mild conditions. scholaris.carsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.org It is a premier method for synthesizing N-arylated indoles and attaching a wide variety of nitrogen-containing moieties, which are prevalent in pharmacologically active compounds. The choice of ligand is crucial for achieving high yields and broad substrate scope. organic-chemistry.org

Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira coupling provides an efficient route. nih.govsoton.ac.ukacs.org This reaction, typically catalyzed by palladium and a copper co-catalyst, couples the aryl bromide with a terminal alkyne, introducing an alkynyl substituent at the C-6 position.

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-N, C-O, and C-S bonds. While it often requires higher temperatures than palladium-catalyzed methods, it remains a useful alternative, particularly for forming aryl ethers (C-O coupling) or aryl amines (C-N coupling). smolecule.com

Table 1: Overview of Metal-Catalyzed Coupling Reactions at C-6

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Boronic Acids/Esters | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., K₂CO₃, K₃PO₄) |

| Buchwald-Hartwig | C-N | Amines (Primary/Secondary) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) |

| Sonogashira | C-C (alkyne) | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |

| Ullmann Condensation | C-N, C-O | Amines, Alcohols/Phenols | Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃), High Temperature |

Reactivity of the Fluoro Substituent at C-4

The fluorine atom at the C-4 position significantly modulates the electronic properties of the indole ring and presents its own unique reactivity profile, most notably its potential as a leaving group in nucleophilic aromatic substitution.

Potential for Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom

The C-F bond is the strongest single bond to carbon, yet fluorine can be an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comlboro.ac.uk This is because the rate-determining step of the SNAr mechanism is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon (C-4) more electrophilic and thus more susceptible to attack. The presence of other electron-withdrawing groups, such as the bromine at C-6, further stabilizes the negative charge in the intermediate, thereby facilitating the reaction. masterorganicchemistry.com Although the final step involves breaking the strong C-F bond, this is a fast process driven by the restoration of aromaticity. Therefore, this compound is a potential substrate for SNAr reactions, allowing for the introduction of nucleophiles like alkoxides, thiolates, or amines at the C-4 position. researchgate.net

Reactivity at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring possesses a proton (N-H) that is weakly acidic, with a pKa of approximately 17. This allows for deprotonation by a sufficiently strong base (e.g., sodium hydride, NaH) to form a nucleophilic indolide anion. rsc.org This anion can then readily react with various electrophiles, providing a straightforward pathway for N-functionalization. N-alkylation is a common and important modification for indole derivatives. nih.govmdpi.comacs.orgthieme-connect.com

Common N-alkylation strategies involve:

Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) after deprotonation. rsc.org

Reductive amination with aldehydes or ketones. acs.org

Michael addition to α,β-unsaturated systems.

In many multi-step syntheses involving this compound, the indole nitrogen is often protected with a group like phenylsulfonyl or Boc to prevent unwanted side reactions during functionalization at other positions. smolecule.com This highlights the inherent reactivity of the N-1 position.

Table 2: Selected Methods for N-Alkylation of Indoles

| Method | Electrophile | Reagents/Conditions |

|---|---|---|

| Direct Alkylation | Alkyl Halide | 1. Strong Base (e.g., NaH) in DMF/THF; 2. Alkyl Halide (e.g., R-X) |

| Reductive Amination | Aldehyde/Ketone | Aldehyde (R-CHO), Reducing Agent (e.g., Et₃SiH), Acid Catalyst |

| Michael Addition | α,β-Unsaturated Carbonyl | Base or Acid Catalyst, Michael Acceptor |

| Mitsunobu Reaction | Alcohol | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Alcohol (R-OH) |

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental transformations for modifying the indole scaffold, allowing for the introduction of a wide range of functional groups at both the nitrogen and carbon atoms. In the case of this compound, these reactions can be directed to either the N-1, C-2, or C-3 positions depending on the reaction conditions and the nature of the electrophile.

The nitrogen atom of the indole ring can be readily alkylated under basic conditions. For instance, the alkylation of 6-bromoindole (B116670) with bromoacetic ester proceeds at the N-1 position to yield 2-(6-bromo-1H-indol-1-yl)acetic acid after hydrolysis. researchgate.net Similarly, N-alkylation of 3-halogenated 2-CF3-indoles has been achieved using sodium hydride (NaH) in dimethylformamide (DMF) followed by reaction with methyl iodide or benzyl bromide. mdpi.com It is therefore anticipated that this compound would undergo similar N-alkylation reactions.

Acylation of indoles can occur at either the nitrogen or the C-3 position. N-acylation is often challenging due to the lower nucleophilicity of the indole nitrogen. researchgate.net However, methods using thioesters as the acyl source have been developed for the chemoselective N-acylation of indoles. nih.gov More commonly, acylation occurs at the C-3 position, which is the most nucleophilic carbon in the indole ring. For example, the direct acetylation of the related 6-bromo-5-fluoro-1H-indole has been reported. sioc-journal.cn Friedel-Crafts acylation of N-protected indoles is also a common strategy to introduce acyl groups at various positions. researchgate.net

Table 1: Examples of Alkylation and Acylation Reactions of Halogenated Indoles

| Starting Material | Reagents and Conditions | Product | Position of Functionalization | Reference |

|---|---|---|---|---|

| 6-Bromoindole | 1. Bromoacetic ester, Base; 2. Hydrolysis | 2-(6-Bromo-1H-indol-1-yl)acetic acid | N-1 | researchgate.netnih.gov |

| 3-Halogeno-2-CF3-indoles | NaH, MeI or BnBr, DMF | N-Methyl or N-Benzyl-3-halogeno-2-CF3-indoles | N-1 | mdpi.com |

| 6-Bromo-5-fluoro-1H-indole | Acetylating agent | 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one | C-3 | sioc-journal.cnvulcanchem.com |

| N-Protected Indoles | Acyl chloride, Lewis acid | N-Protected, C-acylated indoles | C-3 or C-5 | researchgate.net |

| Indoles | Thioesters, Cs2CO3, xylene | N-Acylindoles | N-1 | nih.gov |

N-Protection and Deprotection Strategies

The protection of the indole nitrogen is a crucial step in many synthetic sequences to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. Common protecting groups for indoles include tert-butyloxycarbonyl (Boc) and tosyl (Ts).

The N-Boc group is widely used due to its stability under various conditions and its relatively straightforward removal. The introduction of a Boc group is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The deprotection of the N-Boc group can be accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA). nih.gov Milder methods for N-Boc deprotection have also been developed, such as the use of oxalyl chloride or sodium carbonate, which can be beneficial when acid-labile functional groups are present in the molecule. nih.govnih.gov

The tosyl group is another common protecting group for the indole nitrogen. It is typically introduced by reacting the indole with tosyl chloride (TsCl) in the presence of a base. For example, 7-fluoro-5-methyl-1H-indole can be N-tosylated using phase transfer catalyst conditions. nih.gov

Table 2: Common N-Protection and Deprotection Strategies for Indoles

| Strategy | Reagents and Conditions | Comments | Reference |

|---|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Widely used, stable protecting group. | nih.gov |

| N-Boc Deprotection | Trifluoroacetic acid (TFA) | Standard acidic deprotection. | nih.gov |

| N-Boc Deprotection | Oxalyl chloride | Mild conditions, suitable for acid-sensitive substrates. | nih.gov |

| N-Boc Deprotection | Sodium Carbonate | Mild basic deprotection. | nih.gov |

| N-Tosyl Protection | Tosyl chloride (TsCl), Base | Provides a robust protecting group. | nih.gov |

Electrophilic Aromatic Substitution Patterns in Halogenated Indoles

Electrophilic aromatic substitution is a key reaction for the functionalization of the indole ring. The electron-rich nature of the indole system makes it highly susceptible to attack by electrophiles. The position of substitution is strongly influenced by the electronic properties of existing substituents. In this compound, the bromine and fluorine atoms are electron-withdrawing groups, which generally deactivate the benzene (B151609) ring towards electrophilic attack. However, they are ortho-, para-directing due to the presence of lone pairs of electrons that can be donated to the aromatic ring through resonance.

The pyrrole (B145914) ring of the indole nucleus is significantly more reactive towards electrophiles than the benzene ring. The C-3 position is the most common site of electrophilic attack, followed by the C-2 position. The presence of the halogen substituents on the benzene ring of this compound is expected to have a limited influence on the high reactivity of the C-3 position. Indeed, bromination of N-tosylated 7-fluoro-5-methyl-1H-indole with N-bromosuccinimide (NBS) occurs selectively at the C-3 position. nih.gov Therefore, it is highly probable that electrophilic substitution reactions on this compound, such as halogenation, nitration, and Friedel-Crafts reactions, will predominantly occur at the C-3 position.

Regioselective Functionalization of the Pyrrole Ring (C-2, C-3)

The C-2 and C-3 positions of the indole ring are the primary sites for functionalization due to their high electron density. A variety of methods have been developed for the regioselective introduction of substituents at these positions.

Functionalization at the C-2 position of this compound has been demonstrated through the synthesis of ethyl this compound-2-carboxylate. nih.gov This transformation highlights the feasibility of introducing ester functionalities at the C-2 position. The synthesis of 6-bromo-4-fluoro-2-methyl-1H-indole further exemplifies C-2 functionalization. biosynth.com

The C-3 position is the most reactive site for electrophilic substitution and is also amenable to other functionalization strategies. The synthesis of this compound-3-carbaldehyde demonstrates the introduction of an aldehyde group at this position. smolecule.com Furthermore, the C-3 alkylation of the related 5-bromo-4-fluoroindole has been achieved, suggesting that similar reactions would be successful for the 6-bromo-4-fluoro isomer. chemrxiv.org

Table 3: Examples of Regioselective Functionalization of the Pyrrole Ring

| Position | Functional Group Introduced | Starting Material | Reagents/Method | Reference |

|---|---|---|---|---|

| C-2 | Carboxylic acid ester | This compound | Not specified | nih.govfluorochem.co.uk |

| C-2 | Methyl | Not specified | Not specified | biosynth.com |

| C-3 | Aldehyde | This compound | Not specified | smolecule.com |

| C-3 | Alkyl | 5-Bromo-4-fluoroindole | Heteroaryl methyl alcohols, Cs₂CO₃, oxone® | chemrxiv.org |

Ring-Opening and Rearrangement Reactions of the Indole Core

While the indole ring system is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of other heterocyclic structures. These transformations often involve oxidation of the indole core.

For instance, the FeCl₃/TBHP-mediated oxidation of indoles can lead to the formation of 2-(indol-3-yl)indolin-3-ones or benzoxazinones, depending on the reaction conditions. acs.org Another example is the oxidative ring-opening of indoles with subsequent cyclization to form quinoxalines. acs.org The Kornblum-type oxidation of 3-iodoindoles can generate reactive 3H-indol-3-one intermediates that can be trapped by nucleophiles. acs.org

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 4 Fluoro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ipb.pt Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete assignment of the atomic connectivity and spatial relationships within the 6-Bromo-4-fluoro-1H-indole molecule can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) provides critical information about the electronic environment of hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the positions of the substituents on the indole (B1671886) ring. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms. For instance, in a related compound, 4-bromofluorobenzene, the protons adjacent to the fluorine and bromine atoms show distinct chemical shifts and coupling constants. chemicalbook.com The indole NH proton typically appears as a broad singlet at a downfield chemical shift.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | ~8.1 | br s | - |

| H-2 | ~7.3 | t | ~2.5 |

| H-3 | ~6.5 | dd | ~2.5, ~1.0 |

| H-5 | ~7.1 | d | ~8.5 |

| H-7 | ~7.4 | d | ~1.5 |

Note: This table is a representation of expected values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, the chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens. The carbon atom attached to the fluorine (C-4) will show a characteristic large one-bond C-F coupling constant, while the carbon attached to the bromine (C-6) will also have a distinct chemical shift. For comparison, in tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate, the carbon attached to fluorine (C-6) appears at approximately 148.9 ppm. vulcanchem.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~125 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~158 (d, ¹JCF ≈ 250 Hz) |

| C-5 | ~110 (d, ²JCF ≈ 25 Hz) |

| C-6 | ~115 |

| C-7 | ~122 (d, ³JCF ≈ 5 Hz) |

| C-7a | ~136 |

Note: This table presents predicted chemical shifts and coupling constants. Actual values can differ based on experimental parameters.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Probing

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine atom in a molecule. researchgate.net For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. In a similar compound, 4-bromo-6-fluoro-1H-indole, the ¹⁹F chemical shift is reported as -114.65 ppm. This technique is particularly useful as the large spectral window and sensitivity of ¹⁹F NMR can provide clear and unambiguous data. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Long-Range Correlations

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule. ipb.ptyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the indole ring, such as between H-2 and H-3, and between H-5 and H-7 (if any long-range coupling exists).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It is instrumental in assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is vital for assigning quaternary carbons and piecing together the molecular structure by identifying long-range connectivities. For example, correlations from the NH proton to C-2, C-3, C-3a, and C-7a would be expected.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. scispace.com For this compound, HRMS would provide the exact mass, which can be used to confirm the elemental composition. The calculated exact mass for C₈H₅BrFN is 212.95894 Da. nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (M and M+2).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch of the indole ring, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. Additionally, the C-F and C-Br stretching vibrations would be present in the fingerprint region, typically below 1200 cm⁻¹. In a related compound, 6-bromo-4-methyl-1H-indazole-3-carbaldehyde, a carbonyl stretch is observed at 1683 cm⁻¹.

X-ray Crystallography for Definitive Solid-State Structural Confirmation and Conformation Analysis

Research on various halogenated indole derivatives has demonstrated the power of X-ray diffraction in conformational analysis. researchgate.net For instance, studies on monohalogenated indole-3-acetic acids reveal that the molecules typically adopt a folded conformation in the solid state. researchgate.net The crystal packing is often dominated by hydrogen bonds involving the indole N-H group and other functional groups present in the molecule. researchgate.netresearchgate.net

The crystal structure of a given derivative is defined by its unit cell parameters (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. Analysis of crystal structures for related halogenated indoles reveals a common type-I binding mode in complex with proteins, where shape complementarity is a key factor for interaction. mdpi.com While a specific crystal structure for this compound is not publicly detailed in the provided context, the data from analogous compounds illustrate the type of precise structural information that can be obtained.

Table 1: Representative Crystallographic Data for Halogenated Indole Derivatives This table is illustrative and compiled from data on various substituted indole compounds to demonstrate the typical output of X-ray crystallographic analysis.

| Parameter | 4-Chloro-IAA researchgate.net | 5-Chloro-IAA researchgate.net | 6-Chloro-IAA researchgate.net | 5-Bromo-IAA researchgate.net |

| Formula | C₁₀H₈ClNO₂ | C₁₀H₈ClNO₂ | C₁₀H₈ClNO₂ | C₁₀H₉BrN₂O |

| Crystal System | Monoclinic | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P-1 | P2₁/c |

| a (Å) | 7.313 (4) | 10.158 (3) | 7.551 (1) | 12.107 (2) |

| b (Å) | 17.156 (4) | 5.068 (2) | 8.875 (2) | 4.970 (1) |

| c (Å) | 7.640 (4) | 17.901 (4) | 9.072 (2) | 17.478 (3) |

| β (°) ** | 92.71 (5) | 102.04 (2) | 114.98 (1) | 107.41 (1) |

| V (ų) ** | 957.5 (1) | 900.2 (5) | 550.8 (2) | 1004.2 (3) |

| Z | 4 | 4 | 2 | 4 |

Circular Dichroism (CD) Spectroscopy for Chiral Indole Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical tool for investigating the stereochemistry of chiral molecules. The indole ring system, being a strong planar chromophore, is of significant interest in CD spectroscopic studies. rsc.org When the indole moiety is part of a chiral molecular structure, either through substitution with stereogenic centers or by incorporation into a rigid polycyclic system, it gives rise to characteristic CD spectra. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum, with its positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration and conformation in solution. For many chiral indole derivatives, including alkaloids and synthetic compounds, CD has proven to be an indispensable method for assigning the absolute configuration of enantiomers. rsc.orgnih.gov

However, the interpretation of CD spectra for indole derivatives is not always straightforward. The absolute configuration of some chiral indoles cannot be reliably established by simple correlation rules due to complex electronic transitions within the indole chromophore. rsc.org Furthermore, the presence of multiple chromophores within a single molecule can lead to interchromophoric interactions, which may alter both the intensity and the sign of the observed Cotton effects, complicating the analysis. rsc.org In such cases, theoretical calculations and comparison with compounds of known stereochemistry are often required for an unequivocal assignment. d-nb.info The technique is frequently used in conjunction with chiral HPLC for the separation and characterization of enantiomers of indole alkaloids. nih.gov

Medicinal Chemistry and Pharmacological Relevance of 6 Bromo 4 Fluoro 1h Indole Derivatives

Broad Spectrum of Biological Activities Associated with Indole (B1671886) Derivatives

The indole nucleus is a fundamental component in many biologically active molecules, including essential amino acids like tryptophan and vital neurotransmitters such as serotonin. researchgate.netnih.gov This versatile scaffold has been extensively explored by medicinal chemists, leading to the development of numerous derivatives with a wide array of therapeutic applications. nih.govnih.gov Research over the past few decades has revealed that compounds containing the indole core possess significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and antihypertensive activities. nih.govresearchgate.netbenthamscience.com

The biological versatility of indole derivatives stems from their ability to mimic peptide structures and bind to various enzymes and receptors within the body. researchgate.netchula.ac.th This has led to the successful development of several well-known drugs based on the indole framework, such as the anti-inflammatory drug Indomethacin, the antihypertensive agent Pindolol, and the migraine medication Sumatriptan. nih.goveurekaselect.com The ongoing investigation into indole derivatives continues to uncover new therapeutic possibilities, highlighting the scaffold's enduring importance in drug discovery. researchgate.netingentaconnect.com

Anticancer and Antiproliferative Activities of Halogenated Indoles

The incorporation of halogen atoms into the indole ring is a key strategy in developing potent anticancer agents. nih.gov Halogenation can enhance a molecule's lipophilicity, improve its binding affinity to target proteins, and alter its metabolic stability, often leading to increased antiproliferative activity. nih.govnih.gov Specifically, bromo-substituted indoles have demonstrated significant potential in cancer therapy. nih.govwaocp.org Structure-activity relationship studies have shown that the position of the halogen substituent is crucial; for instance, a bromine atom at the C5 or C6 position of the indole ring can considerably improve potency. nih.gov

A primary mechanism through which many indole derivatives exert their anticancer effects is by interfering with microtubule dynamics. nih.govnih.gov Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. nih.govsemanticscholar.org Agents that disrupt tubulin polymerization can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death), making them effective anticancer drugs. nih.gov

The indole scaffold has proven to be a valuable framework for designing potent tubulin polymerization inhibitors. semanticscholar.orgtandfonline.com Numerous synthetic and semi-synthetic indole-containing compounds have been identified that bind to tubulin, preventing its assembly into microtubules. nih.govnih.gov For example, certain 3-formyl-2-phenylindoles and 1-aroylindoles have shown significant inhibitory activity against tubulin polymerization, with IC50 values in the low micromolar range, which correlates with potent antiproliferative activity against various cancer cell lines. tandfonline.com

Derivatives of halogenated indoles have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. The presence and position of halogen substituents often enhance this activity. For instance, studies on meridianins, which are marine-derived halogenated indole alkaloids, revealed that bromine substitution at the 5- or 6-position of the indole ring leads to a notable increase in antiproliferative potency. nih.gov Similarly, the introduction of an iodine atom at the C7 position of a related pyrrolo[3,2-d]pyrimidine scaffold significantly enhanced its cytotoxic effects, reducing IC50 values to sub-micromolar levels. nih.gov

The cytotoxic potential of these compounds has been quantified in numerous studies. For example, a series of indole-sulfonamide derivatives showed potent activity against various cancer cell lines, with IC50 values in the low micromolar range. nih.govacs.org Another study on a 5-bromo-indole derivative reported potent, dose-dependent anti-proliferative effects on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. waocp.org

Below is a table summarizing the cytotoxic activity of selected indole derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value |

| Indole-aryl-aminopyrimidines | Compound 250a | Human hepatocellular carcinoma (BEL-7402) and others | 16 to 62 nM |

| 3-Formyl-2-phenylindoles | Compound 169e | Human breast cancer (MDA-MB 231, MCF-7) | 35 nM |

| Indole-Sulfonamide Derivatives | Compound 30 (4-CF3 substituent) | Human liver cancer (HepG2) | 7.37 µM |

| Indole-Sulfonamide Derivatives | Compounds 29, 30, 36 (Halogenated) | Human acute T-cell leukemia (MOLT-3) | 7.75–9.69 μM |

| 5-Bromo-indole Derivative | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Human lung cancer (A549) | 14.4 µg/mL |

| 5-Bromo-indole Derivative | 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Human umbilical vein endothelial cells (HUVEC) | 5.6 µg/mL |

Beyond direct cytotoxicity and tubulin inhibition, indole derivatives can modulate critical intracellular signaling pathways that are often dysregulated in cancer. nih.govnih.gov One of the most important of these is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism. nih.govresearchgate.netmdpi.com Aberrant activation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. nih.govresearchgate.net

Natural indole compounds such as indole-3-carbinol (B1674136) (I3C), found in cruciferous vegetables, and its dimer 3,3'-diindolylmethane (B526164) (DIM), are known to deregulate the PI3K/Akt/mTOR signaling cascade. nih.govnih.gov Synthetic halogenated indole derivatives have also been shown to target this pathway. For example, certain halogenated spiro-oxindoles can inhibit PI3K/AKT signaling, which contributes to their ability to suppress cancer cell survival and proliferation. nih.gov By inhibiting key components of this pathway, indole compounds can effectively halt the uncontrolled growth signals that drive cancer progression. nih.govnih.gov

Antimicrobial Properties of Indole Derivatives

The indole scaffold is also a valuable source of new antimicrobial agents. researchgate.neteurekaselect.com With the rise of multidrug-resistant bacteria, there is an urgent need for novel compounds with different mechanisms of action. nih.gov Indole and its derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi. researchgate.netbenthamdirect.com

Indole derivatives have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. nih.govturkjps.org Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa, have been shown to be susceptible to various indole-based compounds. turkjps.orgijper.org

The mechanism of action for their antibacterial effects can vary. Some indole derivatives act by inhibiting essential cellular processes, such as cell division, by targeting proteins like FtsZ. nih.gov For instance, an indole-core compound (CZ74) was found to effectively inhibit the growth of several Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 2–4 µg/mL. nih.gov Other studies have shown that indole derivatives can enhance the efficacy of existing antibiotics, suggesting a role as adjuvants in combination therapy. nih.gov

The following table summarizes the antibacterial activity of representative indole derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | Type | MIC Value (µg/mL) |

| Indole-thiadiazole | Bacillus subtilis | Gram-positive | 3.125 |

| Indole-triazole | Bacillus subtilis | Gram-positive | 3.125 |

| Indole-thiadiazole | Staphylococcus aureus (MRSA) | Gram-positive | > ciprofloxacin |

| Indole-triazole | Staphylococcus aureus (MRSA) | Gram-positive | > ciprofloxacin |

| Indole-thiadiazole | Staphylococcus aureus | Gram-positive | 6.25 |

| Indole-triazole | Staphylococcus aureus | Gram-positive | 6.25 |

| Indole-core compound (CZ74) | Staphylococcus aureus (MRSA) | Gram-positive | 2 |

| Indole-core compound (CZ74) | Bacillus subtilis | Gram-positive | 2 |

This table provides examples of Minimum Inhibitory Concentration (MIC) values from cited research to highlight the antibacterial potency of indole derivatives. nih.govnih.govturkjps.org

Antifungal Activity

Indole derivatives, particularly those integrated with other heterocyclic systems like triazoles, have demonstrated significant antifungal properties. Research has shown that these hybrid molecules can exhibit potent activity against various fungal pathogens, including species resistant to conventional therapies.

Indole-linked triazole derivatives have shown excellent antifungal activities against Candida albicans and Candida krusei, with some compounds exhibiting low minimum inhibitory concentration (MIC) values. researchgate.netnih.gov For instance, one study highlighted an indole-triazole derivative, (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol), which demonstrated broad-spectrum activity against Candida species, including those with low susceptibility to fluconazole (B54011). nih.gov Its activity against C. glabrata and C. krusei was notably higher than fluconazole and comparable to voriconazole. nih.gov The mechanism of action for these triazole-indole hybrids is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govnih.gov

Furthermore, studies on fluorinated indoles have revealed their potential in combating fungal infections. Specifically, 4-fluoroindole (B1304775) was found to effectively inhibit biofilm formation by Candida albicans, a crucial factor in its pathogenicity. nih.gov

| Compound/Derivative Class | Fungal Strain | Bioactivity (MIC) | Reference |

| Indole-Triazole Derivatives | Candida albicans | 3.125 µg/mL | nih.gov |

| Indole-Triazole Derivatives | Candida krusei | 3.125 - 50 µg/mL | nih.gov |

| (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol) | C. glabrata | MIC90 = 0.25 µg/mL | nih.gov |

| (2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol) | C. krusei | MIC90 = 0.125 µg/mL | nih.gov |

| 4-Fluoroindole | Candida albicans | Inhibited biofilm formation | nih.gov |

Antiviral Applications of Indole Scaffold Derivatives

The indole nucleus is a key component in several antiviral agents, demonstrating a broad spectrum of activity against various viruses. nih.gov Its structural versatility allows for modifications that can target specific viral proteins and enzymes, leading to the inhibition of viral replication. nih.gov

Influenza PB2 Inhibition: The influenza virus polymerase basic protein 2 (PB2) is an essential enzyme for viral replication, making it a key target for antiviral drug development. Substituted indoles have been investigated as inhibitors of the PB2 cap-binding domain. acs.orgnih.gov A significant breakthrough in this area was the identification of a 5,7-difluoroindole (B1306068) derivative as a potent and metabolically stable influenza inhibitor. acs.orgnih.govresearchgate.net This compound, developed as a bioisostere of the 7-azaindole (B17877) scaffold found in the clinical candidate Pimodivir, demonstrated effective inhibition of influenza A virus strains and showed efficacy in animal models. nih.govresearchgate.net

HIV-1 Reverse Transcriptase Inhibition: The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy. Indole derivatives have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the enzyme and disrupt its function. nih.gov Novel cyclopropyl-indole derivatives have been designed to interact with key amino acid residues in the NNRTI binding pocket, such as Lys101, Tyr181, and Tyr188. nih.gov Research has also focused on indolyl aryl sulfones, which have shown high potency against wild-type HIV-1 and, crucially, against common drug-resistant mutant strains like K103N and Y181C. nih.govacs.org Additionally, indole-containing 1,3,4-oxadiazole (B1194373) derivatives have been developed that inhibit HIV-1 infectivity by targeting Tat-mediated viral transcription, showing potent activity with EC50 values in the sub-micromolar range. asm.org

| Compound/Derivative Class | Viral Target | Bioactivity | Reference |

| 5,7-Difluoroindole derivative (11a) | Influenza A PB2 | Potent Inhibition | acs.orgresearchgate.net |

| Pimodivir (indole analog) | Influenza A PB2 | EC50 = 0.13–3.2 nM | asm.org |

| Cyclopropyl-Indole Derivatives | HIV-1 RT | Potency comparable to Nevirapine | nih.gov |

| Indolyl Aryl Sulfone Derivatives | HIV-1 RT (wild-type & mutants) | EC50 = 1 nM | acs.org |

| 5-Indole-1,3,4-oxadiazol-2-thiol Derivatives | HIV-1 Tat-mediated transcription | EC50 = 0.17 µM | asm.org |

Anti-inflammatory and Analgesic Effects of Indole Compounds

The indole scaffold is present in numerous compounds that exhibit anti-inflammatory activity. daneshyari.com The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin is a classic example of an indole-containing therapeutic. The anti-inflammatory potential of fluorinated indole derivatives has also been a subject of interest in drug discovery. daneshyari.comresearchgate.net

Research has shown that incorporating an indole ring into the structure of natural products, such as ursolic acid, can enhance pharmacological potential. chemrxiv.org In studies using lipopolysaccharide (LPS)-stimulated macrophages, indole derivatives of ursolic acid significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. chemrxiv.org These compounds were also found to decrease the expression of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org Furthermore, fluorinated indazole derivatives have been developed as potent antagonists of the TRPA1 cation channel, exhibiting in vivo anti-inflammatory activity. nih.gov

Antitubercular Activity Against Mycobacterium Tuberculosis Strains

Tuberculosis remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). Indole-based compounds have emerged as a highly promising class of antitubercular agents.

Specifically, indole-2-carboxamides have been identified through phenotypic screening as potent inhibitors of Mtb growth. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that substitutions at the 4- and 6-positions of the indole ring with chloro or fluoro groups can significantly improve metabolic stability and activity. nih.govacs.org One notable derivative, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, displayed exceptional activity against drug-sensitive, MDR, and XDR Mtb strains, with a MIC of 0.012 µM. acs.orgnih.gov These compounds are believed to target the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.org

Furthermore, simple fluorinated indoles have also been evaluated. 5-Fluoroindole, for instance, demonstrated the ability to inhibit the growth of both pan-sensitive and drug-resistant clinical isolates of Mtb with a consistent MIC value of 4.7 μM. nih.govacs.org

| Compound/Derivative | Mtb Strain(s) | Bioactivity (MIC) | Reference |

| 4,6-Difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | Drug-sensitive, MDR, XDR | 0.012 µM | acs.orgnih.gov |

| N-(rimantadine)-indole-2-carboxamide derivative (8g) | Drug-sensitive (H37Rv) | 0.32 µM | rsc.org |

| Indoleamide derivative (Compound 3) | H37Rv, MDR, XDR | 0.0039 µg/mL | nih.gov |

| 5-Fluoroindole (5-FI) | H37Rv, Drug-resistant isolates | 4.7 µM | nih.govacs.org |

| 4-Fluoroindole (4-FI) | H37Rv | 18.5 µM | nih.govacs.org |

| 6-Fluoroindole (6-FI) | H37Rv | 74.0 µM | nih.govacs.org |

Anticholinesterase Activity in Neurological Applications

Inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are primary therapeutic agents for managing the symptoms of neurological disorders such as Alzheimer's disease. The indole scaffold has been utilized to design potent cholinesterase inhibitors.

Novel synthesized indole amines have exhibited significant acetylcholinesterase inhibition, with some derivatives showing IC50 values comparable to the standard drug galantamine. rsc.org For example, specific indole amines have reported IC50 values of 4.28 µM and 4.66 µM against AChE, close to galantamine's 4.15 µM. rsc.org Other studies on N-alkyl isatins (indole-2,3-diones) found that while they showed modest AChE inhibition, they were potent and selective inhibitors of BChE, with activity improving as the alkyl chain length increased. nih.gov A series of multifunctional indole derivatives, designed to target both cholinesterases and monoamine oxidases (MAOs), also showed non-selective inhibitory activities against both AChE and BChE with IC50 values in the low micromolar range (2–5 μM). rsc.org

| Compound/Derivative Class | Enzyme Target | Bioactivity (IC50) | Reference |

| Indole amine (25) | Acetylcholinesterase (AChE) | 4.28 µM | rsc.org |

| Indole amine (24) | Acetylcholinesterase (AChE) | 4.66 µM | rsc.org |

| Multifunctional Indole derivative (6) | eeAChE | 3.70 µM | rsc.org |

| Multifunctional Indole derivative (6) | eqBuChE | 2.82 µM | rsc.org |

| N-Alkyl isatin (B1672199) (n=8, 4i) | Butyrylcholinesterase (BChE) | 3.77 µM | nih.gov |

Antioxidant Properties of Substituted Indoles

Indole derivatives are recognized for their antioxidant capabilities, which are often attributed to the nitrogen atom in the indole ring acting as a redox center and its ability to donate a hydrogen atom or an electron to scavenge free radicals. nih.govresearchgate.net The antioxidant potential can be modulated by various substituents on the indole nucleus.

The antioxidant activity of indole derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. rsc.org Studies on ethenyl indoles have shown that those with electron-donating substituents exhibit antioxidant properties comparable to vitamin E, with IC50 values ranging from 24 to 63 µM. researchgate.netrsc.org In contrast, derivatives with strong electron-withdrawing groups show weak or no activity. rsc.org Other research on C-3 substituted indoles found that a derivative with a pyrrolidinedithiocarbamate moiety was a particularly active radical scavenger. nih.gov Additionally, 5-fluoro and 5-methyl substituted 2-oxindole derivatives have demonstrated significant DPPH scavenging effects. nih.gov

| Compound/Derivative Class | Assay | Bioactivity (IC50) | Reference |

| Hydroxy substituted ethenyl indole | DPPH | ~24 µM | rsc.org |

| Other ethenyl indoles | DPPH | 30 - 63 µM | rsc.org |

| C-3 Indole derivative (12) | DPPH | 38% scavenging activity | nih.gov |

| 5-Fluoro-2-oxindole derivative | DPPH | 70% scavenging at 50 µg/mL | nih.gov |

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search for scholarly articles and data pertaining to the medicinal chemistry of "6-Bromo-4-fluoro-1H-indole," it has been determined that there is insufficient specific research available in the public domain to construct the requested article. The user's instructions demanded a thorough and scientifically accurate article focusing solely on the structure-activity relationships and pharmacophore modeling of derivatives of this specific chemical compound.

The executed searches failed to identify dedicated studies that have systematically synthesized and evaluated a series of this compound analogues to determine their structure-activity relationships (SAR). Consequently, the detailed research findings and data tables required for sections 5.9, 5.9.1, and 5.9.2 of the proposed article outline could not be located. While general principles of halogen substitution and peripheral modifications in indole-based compounds are available, applying these to the specific this compound core without direct experimental evidence would be speculative and would not meet the required standard of scientific accuracy.

Similarly, no published research could be found describing the development of a pharmacophore model based specifically on the this compound core, which is the central requirement for section 5.10. Although general methodologies for pharmacophore modeling are well-documented, the absence of a concrete example utilizing this scaffold prevents the generation of scientifically valid content for this part of the article.

To adhere to the strict instructions of providing a thorough, informative, and scientifically accurate article based on detailed research findings for the specified compound, and to avoid generating a generic or speculative response, the article cannot be written at this time. Fulfilling the user's request is contingent on the existence and accessibility of specific scientific literature that does not appear to be available.

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 4 Fluoro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 6-Bromo-4-fluoro-1H-indole, DFT calculations would be employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.govresearchgate.net These calculations help in understanding the charge transfer that can occur within the molecule. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and represents the type of data generated from DFT calculations.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Total Energy | -2850.7 | Hartrees |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. Generated from DFT calculations, the MEP map uses a color scale to indicate different charge distributions. Red regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, representing electron-poor areas prone to nucleophilic attack.

For this compound, an MEP map would identify the nitrogen atom of the indole (B1671886) ring and the electronegative fluorine and bromine atoms as potential sites for hydrogen bonding or other electrostatic interactions with a biological receptor. researchgate.net This information is invaluable for predicting how the molecule might orient itself within a protein's binding pocket.

Molecular Docking Simulations for Receptor-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is essential for understanding the structural basis of a ligand's biological activity.

In a typical docking study involving this compound, a 3D model of the compound would be placed into the active site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on predicted binding affinity (e.g., in kcal/mol). The results would reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, studies on similar halogenated indole derivatives have shown that bromine atoms can form halogen bonds with residues in a protein's active site, contributing to higher affinity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations introduce motion to study the system's behavior over time. An MD simulation would be performed on the top-ranked pose from a docking study to assess the stability of the predicted interactions.

By simulating the movements of atoms and molecules over a period of nanoseconds or longer, MD can confirm whether the ligand remains securely bound within the active site or if the initial pose is unstable. These simulations provide valuable information on the conformational changes in both the ligand and the protein upon binding and can be used to estimate the binding free energy, offering a more accurate prediction of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured potencies against a specific biological target would be required.

Molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) are calculated for each compound. A mathematical model is then generated to find the best correlation between these descriptors and the observed activity. A validated QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov For example, 3D-QSAR studies on other indole series have helped identify the structural features that enhance binding affinity. nih.gov

Table 2: Example Descriptors Used in QSAR Modeling This table lists common descriptors that would be used to build a QSAR model.

| Descriptor Class | Example Descriptors |

|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies |

| Steric | Molecular Volume, Surface Area |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

Virtual Screening Techniques for Identification of Potential Bioactive Analogues

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure could be used as a starting point for a virtual screening campaign.

In a ligand-based virtual screen, its 2D or 3D structure would be used as a query to search for molecules with similar structural or shape features. In a structure-based virtual screen, the docking protocol established for this compound would be used to dock millions of compounds from a virtual library into the target's active site. This process rapidly filters vast chemical spaces to select a smaller, manageable number of candidates for experimental testing, accelerating the discovery of novel bioactive analogues. nih.gov

Synthetic Utility and Applications of 6 Bromo 4 Fluoro 1h Indole As a Chemical Intermediate

Building Block for the Synthesis of Complex Natural Products and Alkaloids

The indole (B1671886) nucleus is a common motif in a vast array of natural products and alkaloids, many of which exhibit potent biological activities. The presence of halogen substituents on the indole ring can significantly influence the biological profile of these molecules and also provide strategic points for synthetic elaboration. While direct and specific examples of the incorporation of 6-Bromo-4-fluoro-1H-indole into complex natural products are not extensively documented in publicly available research, its structural features strongly suggest its potential as a key intermediate in the synthesis of fluorinated and brominated alkaloids.

For instance, the marine environment is a rich source of bis(indole) alkaloids, such as the dragmacidin family, which are known for their cytotoxic and antiviral properties. researchgate.netnih.gov The synthesis of these complex molecules often relies on the coupling of appropriately substituted indole precursors. The bromine atom at the 6-position of this compound can readily participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the construction of the intricate carbon skeletons of these alkaloids. The fluorine atom at the 4-position, on the other hand, can modulate the electronic properties and metabolic stability of the final product, potentially leading to analogues with enhanced therapeutic potential.

Table 1: Potential Applications in Natural Product Synthesis

| Natural Product Class | Potential Synthetic Role of this compound |

|---|---|

| Dragmacidin Alkaloids | Precursor for the synthesis of fluorinated analogues. |

| Other Marine Alkaloids | Building block for constructing halogenated indole moieties. |

Precursor for the Development of Advanced Materials

The unique electronic properties of the indole ring have led to its incorporation into a variety of advanced materials, particularly in the field of organic electronics. Indole-containing polymers and small molecules have been investigated for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of fluorine atoms into organic electronic materials is a well-established strategy to tune their electronic energy levels, enhance their stability, and improve device performance.

While specific studies detailing the use of this compound in advanced materials are limited, its structure makes it an attractive candidate for the synthesis of novel organic electronic materials. The bromine atom can serve as a reactive site for polymerization reactions or for the introduction of other functional groups through cross-coupling reactions. The fluorine atom can contribute to lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, which can be beneficial for electron transport in n-type semiconductors.

Table 2: Potential Applications in Advanced Materials

| Material Type | Potential Role of this compound |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Precursor for fluorinated hole-transporting or emissive materials. |

| Organic Field-Effect Transistors (OFETs) | Building block for n-type or p-type organic semiconductors. |

Applications in Agrochemical and Specialty Chemical Industries

The indole scaffold is also present in a number of agrochemicals, including herbicides, fungicides, and insecticides. The introduction of halogen atoms, particularly fluorine, is a common strategy in the design of new pesticides to enhance their efficacy, selectivity, and metabolic stability. Fluorinated compounds often exhibit improved bioavailability and can be more resistant to degradation in the environment. researchgate.net

Given the prevalence of fluorinated molecules in the agrochemical industry, this compound represents a valuable intermediate for the synthesis of novel crop protection agents. The bromine atom can be readily displaced or transformed to introduce various pharmacophores, while the fluorinated indole core can impart desirable properties to the final product.

In the realm of specialty chemicals, indole derivatives are utilized in the synthesis of dyes, pigments, and other functional molecules. The specific substitution pattern of this compound could be exploited to create novel chromophores with unique photophysical properties. The electron-withdrawing nature of the fluorine atom and the potential for derivatization at the bromine position offer avenues for fine-tuning the color and performance of such specialty chemicals.

Table 3: Potential Applications in Agrochemical and Specialty Chemicals

| Industry | Potential Application of this compound |

|---|---|

| Agrochemicals | Intermediate for the synthesis of novel fungicides, herbicides, or insecticides. |

| Specialty Chemicals | Precursor for the development of fluorinated dyes and pigments. |

Future Directions and Emerging Research Perspectives for 6 Bromo 4 Fluoro 1h Indole Chemistry

Development of More Efficient and Atom-Economical Synthetic Pathways

While synthetic routes to substituted indoles are well-established, the future of 6-bromo-4-fluoro-1H-indole synthesis lies in the development of more sustainable and efficient methodologies. Current multistep syntheses can be resource-intensive and generate significant waste. Future research is expected to focus on the following areas:

Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and reaction control. Developing flow-based syntheses for this compound and its derivatives could lead to more efficient and reproducible manufacturing processes, which is particularly important for pharmaceutical applications.

Biocatalysis: The use of enzymes to catalyze specific reactions offers a green and highly selective alternative to traditional chemical methods. The future may see the development of enzymatic pathways for the synthesis or modification of this compound, leading to higher yields and enantiopurity for chiral derivatives.

The overarching goal in this area is to create synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, minimizing environmental impact and maximizing resource efficiency. The concept of "redox economy," which minimizes superfluous redox manipulations, will also be a guiding principle in designing future syntheses. nih.gov

| Synthetic Strategy | Potential Advantages |

| C-H Functionalization | Reduced step count, increased atom economy, access to novel derivatives. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of Novel Biological Targets and Therapeutic Areas

The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov While this compound is a known intermediate in the synthesis of kinase inhibitors, its potential as a pharmacophore for other biological targets is an exciting area for future research.

Anticancer Agents: The anticancer activity of indole derivatives is well-documented, with mechanisms including the inhibition of tubulin polymerization, tyrosine kinases, and histone deacetylases. nih.govmdpi.com Future research could explore derivatives of this compound for their potential to interact with novel cancer targets. The presence of the halogen atoms can enhance binding affinity and modulate pharmacokinetic properties.

Neurodegenerative Diseases: Indole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's. Future studies could investigate whether this compound derivatives can act as inhibitors of enzymes such as acetylcholinesterase or monoamine oxidase B, which are implicated in the pathology of these conditions. dntb.gov.ua

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The indole nucleus is present in many natural and synthetic compounds with antibacterial, antifungal, and antiviral activities. nih.gov Screening libraries of this compound derivatives against a panel of pathogenic microbes could lead to the identification of novel anti-infective leads. For instance, some indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis. rsc.org

The exploration of new therapeutic areas will be driven by a deeper understanding of the structure-activity relationships (SAR) of this compound derivatives.

| Therapeutic Area | Potential Biological Targets |

| Oncology | Kinases, Tubulin, Histone Deacetylases |

| Neurodegenerative Diseases | Acetylcholinesterase, Monoamine Oxidase B |

| Infectious Diseases | Bacterial, Fungal, and Viral Enzymes |

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space accessible from the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools.

Combinatorial Library Synthesis: The bromine atom on the indole ring serves as a convenient handle for cross-coupling reactions, allowing for the rapid generation of diverse libraries of compounds. By systematically varying the substituents at this position, as well as at the nitrogen atom of the indole, large and focused libraries can be created. nih.govchimia.ch

High-Throughput Screening (HTS): These libraries can then be screened against a wide range of biological targets using automated HTS platforms. nih.govjapsonline.com This approach significantly accelerates the hit identification phase of drug discovery. The integration of HTS with computational modeling can further refine the screening process and improve the hit rate. pharm.ai

Fragment-Based Drug Discovery (FBDD): The this compound core can be considered a valuable fragment for FBDD campaigns. By identifying weak-binding fragments that interact with a biological target, medicinal chemists can elaborate on these fragments to develop potent and selective ligands.

The synergy between combinatorial synthesis and HTS will enable a more systematic and rapid exploration of the therapeutic potential of this compound derivatives.

Investigations into Photophysical Properties and Optoelectronic Applications

The indole nucleus is known to be fluorescent, and the introduction of halogen atoms can significantly modulate its photophysical properties. This opens up exciting avenues for the development of novel materials with applications in optoelectronics.

Fluorescent Probes: Derivatives of this compound could be developed as fluorescent probes for sensing and imaging applications. The sensitivity and selectivity of these probes can be tuned by modifying the substituents on the indole core. The halogen atoms can influence the quantum yield and Stokes shift of the fluorophore. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Indole derivatives have been investigated for their potential use in OLEDs. The electron-rich nature of the indole ring, combined with the electron-withdrawing effects of the halogen atoms in this compound, could lead to materials with desirable charge-transport properties. ias.ac.inresearchgate.net

Organic Solar Cells: The development of efficient and stable organic photovoltaic materials is a major area of research. The unique electronic properties of functionalized indoles make them potential candidates for use as donor or acceptor materials in organic solar cells.

Future research in this area will involve a combination of synthetic chemistry to create novel indole-based materials and detailed photophysical and electrochemical studies to characterize their properties and assess their potential for various optoelectronic applications. chemrxiv.org The impact of halogenation on the photophysical properties of fluorophores is an active area of investigation. uit.no

Design of Targeted Drug Delivery Systems Incorporating the Indole Scaffold

To enhance the therapeutic efficacy and reduce the side effects of potent indole-based drugs, the development of targeted drug delivery systems is a crucial future direction.

Nanocarriers: Encapsulating this compound derivatives within nanocarriers such as liposomes, niosomes, or polymeric nanoparticles can improve their solubility, stability, and pharmacokinetic profile. jchr.org Materials like graphene oxide have also been explored as nanocarriers for indole compounds. kashanu.ac.ir

Prodrug Strategies: The indole scaffold can be modified to create prodrugs that are activated at the target site. For example, indole-3-acetic acid derivatives have been investigated as prodrugs that can be activated by peroxidases, which are often overexpressed in tumor cells. researchgate.net

Antibody-Drug Conjugates (ADCs): For highly potent cytotoxic derivatives of this compound, conjugation to a monoclonal antibody that specifically targets a tumor-associated antigen can provide a highly selective means of delivering the drug to cancer cells.

These advanced drug delivery strategies hold the promise of maximizing the therapeutic potential of this compound-based drugs while minimizing off-target toxicity.

常见问题

Q. What are the recommended methodologies for synthesizing 6-Bromo-4-fluoro-1H-indole with optimal yield?

The synthesis of halogenated indoles like this compound often employs copper-catalyzed click chemistry. A validated approach involves reacting azidoethyl intermediates (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) with fluorinated alkynes (e.g., 1-ethynyl-4-fluorobenzene) in a PEG-400:DMF solvent system (1:1 ratio) using CuI as a catalyst. The reaction typically runs for 12 hours under nitrogen, followed by extraction with ethyl acetate and water. Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product (~25% yield). Critical parameters include solvent polarity, catalyst loading (5 mol%), and temperature control (60°C) to minimize side reactions .

Q. How should researchers characterize the purity and structure of this compound?

Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation. Key diagnostic signals include:

- ¹H NMR : Aromatic protons (δ 7.14–7.23 ppm) and ethylene linkages (δ 3.28–4.62 ppm, J = 7.2 Hz).

- ¹³C NMR : Fluorine-coupled carbons (e.g., δ 128.1 ppm, J = 4.2 Hz for C-F) and indole backbone carbons (δ 110–146 ppm).

- ¹⁹F NMR : A singlet near δ -114.65 ppm confirms the fluorine substituent.

Mass spectrometry (FAB-HRMS) should show a molecular ion peak at m/z 385.0461 [M+H]⁺. Purity (>98%) is validated via HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling fluorinated indole derivatives?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., DMF) or toxic by-products.